molecular formula C23H29N3O2S B4316787 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE

Cat. No.: B4316787
M. Wt: 411.6 g/mol
InChI Key: FRFVQFLWMAKIGV-UHFFFAOYSA-N
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Description

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE is a complex organic compound that features a unique combination of adamantyl, piperazinyl, and benzoxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE typically involves multiple steps. One common method involves the reaction of 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in a dimethylformamide medium at room temperature . This reaction forms the adamantyl-based ester derivatives, which are then further reacted to introduce the piperazinyl and benzoxazole moieties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The adamantyl moiety is known for its ability to enhance the stability and bioavailability of the compound, while the piperazinyl and benzoxazole groups contribute to its binding affinity and specificity for certain receptors and enzymes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, making it a valuable compound for various research and therapeutic applications .

Properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-(1,3-benzoxazol-2-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c27-21(15-29-22-24-19-3-1-2-4-20(19)28-22)25-5-7-26(8-6-25)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFVQFLWMAKIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3O2)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE
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1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE
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1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE
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1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE
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1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE
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1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE

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